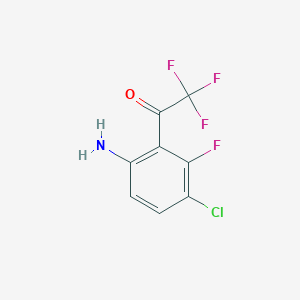

1-(6-Amino-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone

説明

1-(6-Amino-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone featuring a trifluoroacetyl group attached to a substituted phenyl ring. The substituents—6-amino, 3-chloro, and 2-fluoro—impart distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

特性

CAS番号 |

277301-95-8 |

|---|---|

分子式 |

C8H4ClF4NO |

分子量 |

241.57 g/mol |

IUPAC名 |

1-(6-amino-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C8H4ClF4NO/c9-3-1-2-4(14)5(6(3)10)7(15)8(11,12)13/h1-2H,14H2 |

InChIキー |

HULNAKQVPZSBCK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)F)Cl |

製品の起源 |

United States |

準備方法

1-(6-アミノ-3-クロロ-2-フルオロフェニル)-2,2,2-トリフルオロエタノンの合成は、一般的に市販の前駆体から出発して複数の工程を伴います。一般的な合成経路には、以下の工程が含まれます。

ニトロ化: 出発物質である3-クロロ-2-フルオロアニリンは、6位にニトロ基を導入するためにニトロ化されます。

還元: 次に、ニトロ基は塩酸の存在下で鉄粉などの還元剤を使用してアミノ基に還元されます。

トリフルオロアセチル化: 得られた6-アミノ-3-クロロ-2-フルオロアニリンは、トリフルオロ酢酸無水物と反応させてトリフルオロメチルケトン部分を導入し、最終生成物を得ます.

工業生産方法では、同様の工程を踏みますが、より高い収率と費用対効果が得られるように最適化されています。これらの方法には、通常、最終生成物の純度を確保するために、連続フロー反応器や高度な精製技術の使用が含まれます。

化学反応の分析

1-(6-アミノ-3-クロロ-2-フルオロフェニル)-2,2,2-トリフルオロエタノンは、以下を含む様々な化学反応を起こします。

置換反応: アミノ基は求核置換反応に関与し、適切な条件下で他の求核剤によって置換される可能性があります。

酸化および還元: この化合物は、対応する酸化物を形成する酸化またはアミンを形成する還元を受ける可能性があります。

カップリング反応: フェニル環は、鈴木-宮浦カップリングなどのカップリング反応に関与し、ビアリール化合物を形成することができます.

これらの反応に使用される一般的な試薬には、カップリング反応のためのパラジウム触媒、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤が含まれます。形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

1-(6-アミノ-3-クロロ-2-フルオロフェニル)-2,2,2-トリフルオロエタノンは、いくつかの科学研究で応用されています。

医薬品化学: 特に特定の酵素または受容体を標的とする医薬品化合物の合成における中間体として使用されます。

有機合成: この化合物は、有機化学におけるより複雑な分子の合成のためのビルディングブロックとして役立ちます。

科学的研究の応用

1-(6-Amino-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.

作用機序

1-(6-アミノ-3-クロロ-2-フルオロフェニル)-2,2,2-トリフルオロエタノンの作用機序には、特定の分子標的との相互作用が含まれます。トリフルオロメチルケトン部分は、酵素の活性部位と強い相互作用を形成することが知られており、その活性を阻害する可能性があります。 このため、この化合物は酵素のメカニズムの研究や酵素阻害剤の開発に役立つツールとなります .

類似化合物の比較

1-(6-アミノ-3-クロロ-2-フルオロフェニル)-2,2,2-トリフルオロエタノンは、以下のような類似化合物と比較することができます。

1-(6-アミノ-3-クロロ-2-フルオロフェニル)-2,2,2-トリフルオロエタノール: この化合物は、ケトンではなくヒドロキシル基を持っており、反応性と用途に影響を与えます。

1-(6-アミノ-3-クロロ-2-フルオロフェニル)-2,2,2-トリフルオロメタン: この化合物ではカルボニル基がないため、化学的性質と用途が異なります.

類似化合物との比較

Structural and Functional Group Variations

The following table compares key structural analogs, highlighting substituent positions, molecular weights, and applications:

Electronic and Steric Effects

- Amino Group (NH₂): The amino substituent in the target compound and analogs (e.g., entries 2, 5) enhances solubility via hydrogen bonding and provides a site for further functionalization (e.g., amide formation). However, its position (6-amino in the target vs. 2-amino in others) alters steric hindrance and electronic effects on the aromatic ring .

- Halogen Substituents: Chlorine (Cl): Electron-withdrawing effects stabilize the ketone group, influencing reactivity in nucleophilic substitutions. The 3-Cl in the target compound may hinder rotational freedom compared to 5-Cl analogs . Difluorinated analogs (entry 6) exhibit even greater lipophilicity, favoring blood-brain barrier penetration . Bromine (Br): Larger atomic radius in entry 3 introduces steric bulk, which may slow reaction kinetics in cross-coupling compared to Cl or F analogs .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。